molecular formula C12H10N4O2S2 B12176520 2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12176520
M. Wt: 306.4 g/mol
InChI Key: CBGCEZMSPTTZRG-UHFFFAOYSA-N
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Description

2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that contains both thiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H10N4O2S2/c1-6-7(2)20-12-14-5-8(10(18)16(6)12)9(17)15-11-13-3-4-19-11/h3-5H,1-2H3,(H,13,15,17)

InChI Key

CBGCEZMSPTTZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC=CS3)C

Origin of Product

United States

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